6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one
Description
Structural Significance and Historical Context of Pyrrolizinone Derivatives in Heterocyclic Chemistry
The pyrrolizinone scaffold, a bicyclic system containing a nitrogen atom at the ring junction, is a significant structural motif in the field of heterocyclic chemistry. This framework is fundamentally derived from the pyrrolizidine (B1209537) alkaloid core, a class of natural products found in numerous plant species. Historically, interest in pyrrolizidine alkaloids stemmed from their diverse biological activities. The core structure, consisting of two fused five-membered rings, provides a rigid, three-dimensional architecture that has been a foundation for the development of various synthetic derivatives.
Pyrrolizinone derivatives, which incorporate a ketone functional group into the bicyclic pyrrolizine ring system, represent a key subclass. These compounds are of considerable interest as intermediates in organic synthesis and as foundational structures for creating molecules with potential pharmaceutical applications. nbuv.gov.ua Depending on their specific structure, derivatives of the related 2,3-dihydropyrrolizine have been investigated for a range of biological activities. nbuv.gov.ua The planarity and electronic nature of the pyrrole (B145914) ring within the structure make it a pivotal unit in many bioactive molecules and a valuable building block for synthetic chemists. rsc.org
Strategic Importance of Halogenation, particularly Bromo-Substitution, in Synthetic Methodologies and Scaffold Diversification
Halogenation is a fundamental and widely employed strategy in organic and medicinal chemistry to modify and diversify chemical scaffolds. researchgate.net The introduction of a halogen atom, such as bromine, onto a core structure can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Bromo-substitution is of particular strategic importance for several reasons:
Modulation of Biological Activity: The bromine atom can alter the electronic properties of the aromatic or heterocyclic ring to which it is attached, influencing how the molecule interacts with biological receptors or enzymes.
Versatile Synthetic Handle: The carbon-bromine bond is a highly versatile functional group in synthetic organic chemistry. Brominated heterocycles are valuable intermediates for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of diverse molecular libraries from a single brominated precursor.
Electrophilic Bromination: The introduction of bromine onto electron-rich heterocyclic systems can often be achieved through electrophilic substitution reactions. Reagents like N-Bromosuccinimide (NBS) are commonly used for the bromination of pyrrole and other heterocyclic rings under controlled conditions.
The strategic placement of a bromine atom on a scaffold like pyrrolizinone provides a powerful tool for chemists to explore chemical space and develop new compounds with tailored properties.
Below is a table of common brominating agents used for heterocyclic compounds.
| Reagent Name | Abbreviation | Typical Conditions |
| N-Bromosuccinimide | NBS | Aprotic solvent (e.g., CCl₄, DMF), often with a radical initiator or in the presence of a nucleophile. rsc.org |
| Molecular Bromine | Br₂ | Often in a solvent like acetic acid or dichloromethane. |
| Pyridinium Tribromide | PTT | Used as a solid, milder source of bromine. |
Scope and Research Focus on 6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one within the Pyrrolizinone Class
The specific compound, this compound, is a distinct member of the pyrrolizinone family. Its structure features the core 2,3-dihydro-1H-pyrrolizin-1-one scaffold with a bromine atom substituted at the 6-position of the pyrrole ring.
While the broader class of pyrrolizinones and the halogenation of heterocyclic systems are well-documented, specific research focusing exclusively on this compound is limited in available scientific literature. However, its chemical significance can be inferred from the established principles of its constituent parts.
The synthesis of halogenated 2,3-dihydro-1H-pyrrolizine derivatives has been achieved via electrophilic reactions, typically yielding substitution at the alpha-position of the pyrrole ring (the 5-position in that specific scaffold). rsc.org This suggests that a potential synthetic route to this compound could involve the direct electrophilic bromination of the parent 2,3-dihydro-1H-pyrrolizin-1-one molecule using a reagent like N-bromosuccinimide.
The primary research value of this compound would likely lie in its role as a synthetic intermediate. The bromine atom at the 6-position acts as a key functional "handle," making it an ideal precursor for creating a variety of more complex 6-substituted pyrrolizinone derivatives through cross-coupling reactions. This allows for systematic structural modifications to explore structure-activity relationships (SAR) in medicinal chemistry programs. Therefore, the research focus for this compound is less on its own terminal properties and more on its potential as a versatile building block for scaffold diversification.
Below is a table detailing the structural properties of the target compound.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₇H₆BrNO |
| Parent Scaffold | 2,3-dihydro-1H-pyrrolizin-1-one |
| Functional Groups | Ketone, Secondary Amine (part of bicyclic system), Bromo-substituted pyrrole |
| Position of Bromination | C-6 |
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
6-bromo-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C7H6BrNO/c8-5-3-6-7(10)1-2-9(6)4-5/h3-4H,1-2H2 |
InChI Key |
NXLZAEYWGSRNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(C=C2C1=O)Br |
Origin of Product |
United States |
Chemical Transformations and Derivatization Reactions of 6 Bromo 2,3 Dihydro 1h Pyrrolizin 1 One
Reactions Involving the Bromo Moiety: Cross-Coupling and Functional Group Interconversion
The presence of a bromine atom on the electron-rich pyrrolizinone ring provides a crucial handle for synthetic diversification through cross-coupling and functional group interconversion reactions. The bromo moiety at the C-6 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net
Cross-Coupling Reactions:
Mechanisms like the Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce a variety of substituents at the C-6 position. These reactions typically involve the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent (e.g., boronic acid in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netuzh.ch The electron-rich nature of the pyrrolizinone core can influence the efficiency of these coupling reactions. researchgate.net
For instance, in a typical Suzuki coupling, 6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate.
Functional Group Interconversion:
Beyond C-C bond formation, the bromo group can be converted into other important functional groups. Nucleophilic aromatic substitution (SNAr) reactions can replace the bromine with nucleophiles such as cyanides, azides, or amines, although this often requires harsh conditions or activation by strongly electron-withdrawing groups, which are absent in this specific scaffold. nih.govmasterorganicchemistry.com More commonly, metal-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form C-N bonds by coupling the bromo-pyrrolizinone with various amines.
Below is a table summarizing potential cross-coupling reactions for this compound.
| Reaction Type | Coupling Partner | Typical Catalyst | Potential Product at C-6 |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl, Heteroaryl, Vinyl |
| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl, Vinyl, Alkynyl |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Substituted Alkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand | Secondary/Tertiary Amine |
Electrophilic Aromatic Substitution on the Pyrrolizinone Nucleus
The pyrrolizinone system contains a pyrrole-like five-membered ring, which is inherently electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The reaction proceeds via an initial attack of the aromatic ring on an electrophile, forming a resonance-stabilized cationic intermediate known as an arenium ion. masterorganicchemistry.com A subsequent deprotonation step restores aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.comkhanacademy.org For the pyrrolizinone core, the most likely positions for electrophilic attack are C-5 and C-7, analogous to the C-2 and C-3 positions in pyrrole (B145914). youtube.com
Acylation Reactions
Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). This reaction is a reliable method for forming C-C bonds and producing ketone derivatives. On the this compound scaffold, acylation is expected to occur preferentially at the C-7 position due to steric hindrance from the adjacent bromo group at C-6.
The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the π-system of the pyrrolizinone ring.
Functionalization at C-2, C-6, and C-7 Positions of the Pyrrolizinone Scaffold
Research has explored the functionalization of various positions on the pyrrolizinone scaffold to generate novel derivatives. researchgate.net While the C-6 position is readily modified via the bromo handle, the C-2 and C-7 positions can also be targeted. Functionalization at the C-2 position, which is part of the saturated ring, often involves reactions targeting the α-carbon of the ketone, such as aldol (B89426) condensations or alkylations after deprotonation with a suitable base.
Electrophilic substitution reactions, as discussed, are the primary route to functionalizing the C-7 position. researchgate.net This can include halogenation, nitration, and sulfonation, in addition to acylation. The specific conditions for these reactions would need to be optimized to account for the reactivity of the pyrrolizinone system.
Nucleophilic Substitution Reactions on the Pyrrolizinone Core
Nucleophilic substitution reactions involve the attack of an electron-rich nucleophile on an electron-poor center (an electrophile). organic-chemistry.orgmasterorganicchemistry.com In the context of the this compound core, the most prominent electrophilic site is the carbonyl carbon (C-1). This carbon is susceptible to attack by a wide range of nucleophiles, such as organometallics (Grignard or organolithium reagents), hydrides (e.g., from NaBH₄ or LiAlH₄), and amines.
These reactions are typically addition reactions rather than substitutions, leading to the formation of an alcohol at the C-1 position after protonation. For example, reduction of the ketone with sodium borohydride (B1222165) would yield the corresponding alcohol, 6-Bromo-2,3-dihydro-1H-pyrrolizin-1-ol. It is important to distinguish these reactions from nucleophilic aromatic substitution, which would involve replacing a group on the aromatic ring and is generally less favorable on this electron-rich system without a strong leaving group and activating substituents. masterorganicchemistry.com
Stereoselective Transformations of Pyrrolizinone Derivatives
Creating specific stereoisomers is a critical challenge in modern synthesis. Stereoselective transformations of pyrrolizinone derivatives aim to control the three-dimensional arrangement of atoms, particularly when new chiral centers are formed. researchgate.net For derivatives of this compound, stereoselectivity can be introduced in several ways.
One common strategy is the stereoselective reduction of the C-1 ketone. Using chiral reducing agents, such as those derived from boranes (e.g., CBS reagents), can lead to the preferential formation of one enantiomer of the resulting alcohol.
Another approach involves reactions at the C-2 position. researchgate.net The generation of an enolate at C-2 followed by reaction with an electrophile can create a new stereocenter. The stereochemical outcome of this process can be directed by using chiral auxiliaries or catalysts. Furthermore, catalytic hydrogenation of the pyrrole ring in certain pyrrolizinone derivatives can be performed with high diastereoselectivity, where existing stereocenters direct the approach of hydrogen to the catalyst surface. nih.gov These methods are crucial for synthesizing enantiomerically pure compounds, which is often a requirement for biologically active molecules. researchgate.net
Advanced Spectroscopic and Structural Characterization of 6 Bromo 2,3 Dihydro 1h Pyrrolizin 1 One and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., ¹H, ¹³C, DEPT-135)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon resonances, confirming the molecular skeleton.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolizinone system. The protons on the five-membered ring (H-2 and H-3) would likely appear as multiplets due to their coupling with each other. The protons on the pyrrole (B145914) ring (H-5 and H-7) would present as singlets or doublets depending on the coupling constants. The introduction of a bromine atom at the C-6 position would induce a downfield shift for the adjacent proton (H-5 and H-7) due to its electron-withdrawing nature.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-1) is expected to resonate at a significantly downfield chemical shift. The carbon atom bearing the bromine (C-6) would also be shifted. The remaining carbon signals would be assigned based on their chemical environment and through correlation experiments.
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons, such as the carbonyl carbon and the carbon attached to the bromine atom, would be absent from the DEPT-135 spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |
| 1 | - | ~190 | - |
| 2 | Multiplet | ~30 | CH₂ (Negative) |
| 3 | Multiplet | ~45 | CH₂ (Negative) |
| 5 | Singlet/Doublet | ~120 | CH (Positive) |
| 6 | - | ~110 | - |
| 7 | Singlet/Doublet | ~115 | CH (Positive) |
| 8 | - | ~140 | - |
Note: The chemical shifts are approximate and based on the analysis of analogous structures. Actual values may vary.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone. This is typically observed in the region of 1680-1660 cm⁻¹. The C=C stretching vibration of the pyrrole ring would likely appear in the 1600-1475 cm⁻¹ region. The C-N stretching vibrations are expected in the 1350-1000 cm⁻¹ range. The presence of the bromine atom would be indicated by a C-Br stretching vibration, which typically appears in the fingerprint region, between 600 and 500 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | Stretch | 1680 - 1660 |
| C=C (Aromatic) | Stretch | 1600 - 1475 |
| C-N | Stretch | 1350 - 1000 |
| C-H (sp²) | Stretch | 3100 - 3000 |
| C-H (sp³) | Stretch | 3000 - 2850 |
| C-Br | Stretch | 600 - 500 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆BrNO), the mass spectrum would show a characteristic molecular ion peak. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is achieved by distinguishing the exact mass of this compound from other possible elemental compositions that may have the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corresponding to the loss of specific fragments from the parent molecule.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the cited literature, the crystal structure of the parent compound, 2,3-dihydro-1H-pyrrolizin-1-one, has been reported. nih.govnih.gov
The analysis of 2,3-dihydro-1H-pyrrolizin-1-one reveals a nearly planar molecular structure. nih.govnih.gov The introduction of a bromine atom at the 6-position is not expected to significantly alter the planarity of the bicyclic ring system. However, the bromine atom would influence the crystal packing through intermolecular interactions, such as halogen bonding. The precise bond lengths, bond angles, and torsion angles of this compound could be definitively determined through single-crystal X-ray diffraction analysis, providing invaluable insight into its solid-state conformation and intermolecular interactions. The crystal structure of a related compound, 2,3-dihydro-7-methyl-1H-pyrrolizine-1-one, has also been determined, further supporting the general structural features of this class of compounds. researchgate.net
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for the analysis of complex mixtures and the comprehensive characterization of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to analyze the volatility and thermal stability of this compound. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would provide structural information for each separated component.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. LC-MS would allow for the separation of this compound from any impurities, followed by its characterization by mass spectrometry. The use of tandem mass spectrometry (LC-MS/MS) could provide even more detailed structural information through controlled fragmentation of the parent ion.
Computational and Theoretical Investigations of 6 Bromo 2,3 Dihydro 1h Pyrrolizin 1 One
Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of 6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
The core structure of 2,3-dihydro-1H-pyrrolizin-1-one is known to be nearly planar. nih.gov The introduction of a bromine atom at the 6th position is expected to induce minor changes in the geometry of the pyrrolizine ring due to its steric bulk and electronic effects. The C-Br bond length would be a key parameter obtained from these calculations. The planarity of the bicyclic system is a crucial aspect of its electronic structure, influencing the delocalization of π-electrons.
DFT calculations also provide a detailed picture of the electronic distribution within the molecule. The calculated Mulliken atomic charges can reveal the partial positive or negative charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. The presence of the electron-withdrawing bromine atom and the carbonyl group significantly influences the charge distribution across the pyrrolizine framework. A molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-deficient regions of the molecule.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.85 - 1.95 Å |
| C=O Bond Length | ~1.20 - 1.25 Å |
Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations for similar molecules.
Prediction of Reactivity and Selectivity via Fukui Functions and Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is likely to be distributed over the π-system of the pyrrole (B145914) ring, while the LUMO may be localized more towards the α,β-unsaturated ketone part of the molecule. The bromine atom, with its lone pairs, can also influence the energy and distribution of these orbitals.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): ≈ -EHOMO
Electron Affinity (A): ≈ -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η) where μ is the chemical potential (≈ -(I+A)/2)
These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net Fukui functions can further refine this prediction by identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.0 to -7.0 |
| ELUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations for similar molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. The fused ring system of the pyrrolizine core imparts significant rigidity to the molecule. However, the dihydro-pyrrolidone ring possesses some degree of flexibility. Theoretical calculations can be used to explore the potential energy surface of the molecule by systematically rotating specific bonds.
Spectroscopic Data Prediction and Validation (e.g., UV-Vis Spectra)
Computational methods can predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of the compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules.
The calculation can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions associated with the conjugated system and the carbonyl group. The position of the bromine atom on the aromatic ring is expected to cause a bathochromic (red) shift in the λmax compared to the unsubstituted parent compound due to the extension of the chromophore.
Table 3: Predicted UV-Vis Absorption for this compound (Illustrative)
| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π* | ~300 - 350 | Low |
Note: The values in this table are illustrative and represent typical ranges expected from TD-DFT calculations for similar conjugated systems.
Strategic Applications of Pyrrolizinone Scaffolds in Advanced Chemical Synthesis
Pyrrolizinones as Versatile Building Blocks for Complex Polycyclic N-Heterocycles
The "6-Bromo-2,3-dihydro-1H-pyrrolizin-1-one" scaffold is a linchpin in the synthesis of intricate polycyclic N-heterocycles. The bromine atom at the 6-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and broad substrate scope.
Researchers have demonstrated the utility of bromo-substituted pyrrolizine derivatives in palladium(II)-catalyzed cascade reactions to construct fused heterocyclic systems. For instance, the influence of a bromo substituent on the pyrrolizine ring has been examined in the synthesis of isobenzofuran-fused pyrrolizines. In these reactions, the bromo-substituted pyrrolizine undergoes a cyclization-initiated cascade, leading to the formation of complex polycyclic structures. One such example is the synthesis of (Z)-6-Bromo-3-(1-(2-oxo-2-(p-tolyl)ethyl)-1H-pyrrolizin-2(3H)-ylidene)isobenzofuran-1(3H)-one acs.org. This transformation highlights the role of the bromo-pyrrolizinone core in facilitating the construction of elaborate molecular frameworks through controlled bond-forming sequences.
The general strategy involves the coupling of the bromo-pyrrolizinone with other molecular fragments, leading to a significant increase in molecular complexity in a single step. This approach is highly convergent and allows for the rapid assembly of polycyclic systems that would be challenging to synthesize through linear sequences. The reactivity of the bromine atom enables chemists to strategically introduce a wide array of substituents, thereby accessing a diverse range of polycyclic N-heterocycles with potential applications in materials science and medicinal chemistry.
Development of Stereoselective Synthetic Pathways Utilizing Pyrrolizinone Intermediates
The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of drug discovery. While specific studies detailing the stereoselective manipulation of "this compound" are not extensively documented, the broader class of pyrrolizinones has been a target for the development of enantioselective synthetic strategies.
The inherent chirality of the pyrrolizidine (B1209537) core, of which pyrrolizinones are oxidized derivatives, necessitates stereocontrol in their synthesis. Research has focused on establishing stereocenters early in the synthetic sequence and maintaining that stereochemical integrity throughout subsequent transformations. The principles of asymmetric catalysis, including the use of chiral catalysts and auxiliaries, can be applied to the synthesis of chiral pyrrolizinone intermediates.
For example, cascade reactions involving bromodienes and amines bearing pendant alkenes have been developed to generate polycyclic nitrogen heterocycles with a high degree of diastereoselectivity nih.gov. These transformations can create multiple bonds and stereocenters in a single operation. While this specific example does not use the 6-bromo-pyrrolizinone directly, it illustrates a powerful strategy that could be adapted. The presence of the bromine atom on the pyrrolizinone ring offers a site for introducing functionality that could influence the stereochemical outcome of subsequent reactions, for instance, by directing metal catalysts or reagents to a specific face of the molecule. The development of such stereoselective pathways is crucial for accessing enantiomerically pure compounds for biological evaluation.
Role in the Elaboration of Diverse Chemical Libraries for Research
Chemical libraries, which are large collections of structurally related compounds, are indispensable tools in drug discovery and chemical biology for the identification of new bioactive molecules. The "this compound" scaffold is an ideal starting point for the construction of such libraries due to its inherent drug-like properties and the presence of a modifiable handle.
The bromine atom allows for the application of a wide range of diversification reactions. Through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, a vast array of substituents (aryl, heteroaryl, alkyl, alkynyl, amino groups, etc.) can be introduced at the 6-position. This parallel synthesis approach enables the rapid generation of a large number of distinct pyrrolizinone analogs from a common intermediate.
The resulting library of compounds, with diverse functionalities appended to the pyrrolizinone core, can then be screened for various biological activities. The structural diversity encoded within the library increases the probability of identifying "hits"—compounds that exhibit a desired biological effect. Subsequent optimization of these hits can lead to the development of potent and selective drug candidates. The versatility of "this compound" as a scaffold for library synthesis makes it a valuable asset in the quest for novel therapeutics and chemical probes to explore biological processes.
Q & A
Q. What are the recommended synthetic routes for 6-bromo-2,3-dihydro-1H-pyrrolizin-1-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving halogenated precursors. For example, brominated intermediates like 5-bromo-nicotinohydrazide (precursor to related compounds) are reacted with aldehydes under reflux in ethanol or methanol, followed by crystallization . Purity optimization involves:
- Recrystallization : Use mixed solvents (e.g., methanol/chloroform) to remove unreacted starting materials.
- Spectroscopic Validation : Confirm purity via -NMR (500 MHz) to detect residual solvents and -NMR to verify regioselectivity .
Table 1 : Key reaction parameters from analogous syntheses
| Precursor | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-nicotinohydrazide | Ethanol | 6–8 hours | 65–75% | |
| Brominated quinazolinone | Acetic acid | 1–2 hours | 29% |
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the E-configuration of hydrazone derivatives and hydrogen-bonding networks (e.g., N–H∙∙∙O interactions). Use SHELX programs for structure refinement and ORTEP-III for graphical representation .
- FT-IR Spectroscopy : Identify carbonyl (C=O) stretches near 1660–1680 cm and N–H bends at 3200–3400 cm .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding motifs for brominated pyrrolizinone derivatives?
- Methodological Answer : Conflicting reports on hydrogen-bonding patterns (e.g., dimeric vs. chain motifs) can arise from solvent polarity or crystallization conditions. To address this:
- Systematic Solvent Screening : Test polar (DMSO) vs. non-polar (toluene) solvents to observe packing variations.
- SHELXL Refinement : Analyze thermal displacement parameters to distinguish static disorder from dynamic motion in crystal lattices .
Table 2 : Hydrogen-bond parameters from related structures
| Compound | D–H∙∙∙A | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|---|
| 6-Bromo-imidazo[4,5-b]pyridinone | N–H∙∙∙O | 2.85 | 155 | |
| Brominated nicotinohydrazide | O–H∙∙∙N | 2.91 | 160 |
Q. What strategies mitigate low yields in bromination reactions targeting pyrrolizinone scaffolds?
- Methodological Answer : Low yields (e.g., 29% in brominated quinazolinones ) often stem from competing side reactions. Mitigation approaches include:
- Controlled Bromine Addition : Use dropwise addition of Br in acetic acid at 0–5°C to minimize over-bromination.
- Catalytic Optimization : Introduce KI or FeCl to enhance regioselectivity for the 6-position.
- In Situ Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate before byproduct formation .
Q. How do researchers reconcile contradictory antimicrobial activity data for halogenated pyrrolizinones?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:
- Strain-Specific Resistance : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains using standardized agar dilution assays .
- Structural Analogues : Compare activity of 6-bromo derivatives with 6-chloro or 6-fluoro analogues to isolate electronic effects of halogens.
Key Finding : Bromine’s higher electronegativity enhances membrane permeability in lipophilic bacterial strains, but steric bulk may reduce efficacy in compact binding pockets .
Methodological Design & Data Analysis
Q. What computational tools complement experimental data for modeling brominated pyrrolizinone reactivity?
- Answer :
- DFT Calculations : Optimize transition states for bromination using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Molecular Docking : Use AutoDock Vina to predict binding affinities with bacterial target proteins (e.g., DNA gyrase) .
Q. How should researchers design experiments to probe the stability of this compound under physiological conditions?
- Answer :
- pH Stability Tests : Incubate the compound in PBS buffers (pH 4.0–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation rates using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
